molecular formula C15H28N2O3S B5294553 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine

Cat. No. B5294553
M. Wt: 316.5 g/mol
InChI Key: MQLPXDDNBCHGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine, commonly known as N-(1-ethyl-4-piperidinyl)-3,3-dimethyl-1-(2-ethylsulfonylphenyl)propenamide or Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Etoricoxib works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

Etoricoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the production of anti-inflammatory cytokines, such as interleukin-10. Etoricoxib also reduces the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

Etoricoxib has a number of advantages and limitations for lab experiments. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various conditions. However, its effects on other enzymes and pathways may limit its usefulness in certain experiments. Additionally, its potential side effects, such as gastrointestinal bleeding and cardiovascular events, may limit its use in certain animal models.

Future Directions

There are a number of future directions for research on Etoricoxib. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Another area of interest is its effects on neuroinflammation, as it has been shown to reduce the production of inflammatory cytokines in the brain. Additionally, further research is needed to fully understand the potential side effects of Etoricoxib and to develop strategies to mitigate them.

Synthesis Methods

Etoricoxib is synthesized through a multi-step process that involves the reaction of 2-ethylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-ethyl-4-piperidinyl)amine to form the amide intermediate, which is then cyclized with sodium hydride to form the final product, Etoricoxib.

Scientific Research Applications

Etoricoxib has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

(3,3-dimethylpiperidin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-4-21(19,20)17-10-6-13(7-11-17)14(18)16-9-5-8-15(2,3)12-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPXDDNBCHGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone

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